Methyl 5-methyl-3-(2-nitrophenyl)-4-isoxazolecarboxylate
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Overview
Description
Methyl 5-methyl-3-(2-nitrophenyl)-4-isoxazolecarboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a nitrophenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(2-nitrophenyl)-4-isoxazolecarboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then cyclized to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-(2-nitrophenyl)-4-isoxazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methyl-3-(2-nitrophenyl)-4-isoxazolecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-(2-nitrophenyl)-4-isoxazolecarboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-3-(4-nitrophenyl)-4-isoxazolecarboxylate: Similar structure but with the nitrophenyl group at a different position.
Methyl 5-methyl-3-(2-aminophenyl)-4-isoxazolecarboxylate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Methyl 5-methyl-3-(2-nitrophenyl)-4-isoxazolecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H10N2O5 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
methyl 5-methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-7-10(12(15)18-2)11(13-19-7)8-5-3-4-6-9(8)14(16)17/h3-6H,1-2H3 |
InChI Key |
IBYNTAVFCBBOGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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